2-(4-Chlorophenyl)indoline
Description
2-(4-Chlorophenyl)indoline is a heterocyclic organic compound featuring an indoline core substituted with a 4-chlorophenyl group at the 2-position. The indoline scaffold consists of a benzene ring fused to a five-membered nitrogen-containing ring, making it a privileged structure in medicinal chemistry and materials science. The 4-chlorophenyl substituent introduces electron-withdrawing properties, influencing reactivity and intermolecular interactions.
Key physicochemical properties include:
- Molecular formula: C₁₄H₁₀ClN
- Molecular weight: 227.69 g/mol
- SMILES: Clc1ccc(cc1)-c2cc3ccccc3[nH]2
- InChIKey: KDNXKQSAAZNUCK-UHFFFAOYSA-N
The compound’s solid-state structure is stabilized by hydrogen bonding, as observed in related indoline derivatives, contributing to its crystallinity and thermal stability .
Properties
IUPAC Name |
2-(4-chlorophenyl)-2,3-dihydro-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN/c15-12-7-5-10(6-8-12)14-9-11-3-1-2-4-13(11)16-14/h1-8,14,16H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCTNQKRXFOYQLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=CC=C21)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Spirooxindole Derivatives
Spiro compounds integrate the indoline moiety into complex architectures, often enhancing biological activity.
Key Findings :
- Spirooxindoles exhibit enhanced stereochemical complexity, enabling diverse pharmacological applications (e.g., kinase inhibition ).
- Diastereoselectivity in synthesis is influenced by catalysts (e.g., TsCl in Staudinger reactions ).
Indolizine Derivatives
Indolizine-carbaldehyde derivatives share structural motifs with indoline but feature a bicyclic indolizine core.
Key Findings :
- The aldehyde functional group enhances reactivity for further derivatization (e.g., Schiff base formation) .
- Indolizine derivatives display distinct electronic properties compared to indoline due to conjugation differences.
Isoindoline Derivatives
Isoindoline-1,3-diones are lactam analogs with applications in polymer chemistry and drug design.
Key Findings :
- Isoindoline derivatives exhibit robust crystallinity due to intermolecular hydrogen bonds .
- Substitution at the nitrogen atom modulates solubility and bioavailability .
Indole-2-carboxylic Acid Derivatives
These compounds combine indole’s aromaticity with carboxylic acid functionality.
Key Findings :
- The carboxylic acid group enables salt formation, improving aqueous solubility .
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